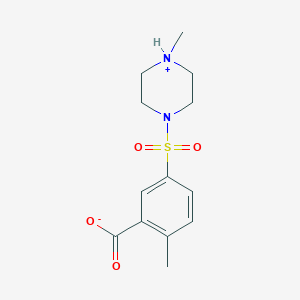![molecular formula C17H15NO2 B7815446 1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815446.png)
1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using 3-methylbenzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The resulting product undergoes carboxylation to introduce the carboxylic acid group at the 3-position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new drugs and materials.
Wirkmechanismus
The mechanism by which 1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The compound interacts with receptors and enzymes, leading to biological responses such as inhibition of viral replication or modulation of inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid is compared with other similar indole derivatives, highlighting its uniqueness. Some similar compounds include:
Indole-3-carboxylic acid: A simpler indole derivative without the methylphenyl group.
3-Methylindole: An indole derivative with a methyl group at the 3-position but lacking the carboxylic acid group.
Indole-3-acetic acid: Another indole derivative with an acetic acid group instead of a carboxylic acid group.
These compounds differ in their chemical structure and biological activities, making this compound unique in its applications.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-5-4-6-13(9-12)10-18-11-15(17(19)20)14-7-2-3-8-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDHQSRPHFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide](/img/structure/B7815363.png)


![1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B7815407.png)


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)


![3-[(4-Methyl-1,4-diazepan-1-ium-1-yl)methyl]benzoate](/img/structure/B7815456.png)
![1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide](/img/structure/B7815457.png)

![1-[(2-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815463.png)

